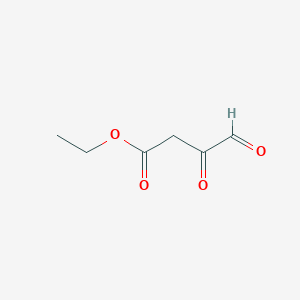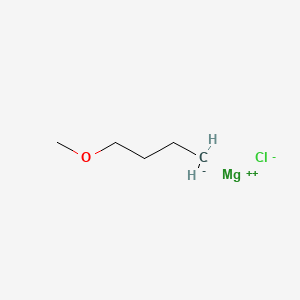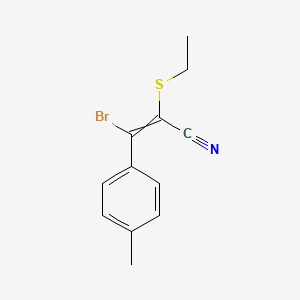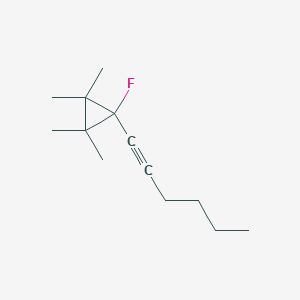![molecular formula C13H18O B12591124 Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one CAS No. 596821-70-4](/img/structure/B12591124.png)
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a unique organic compound characterized by its intricate spirocyclic structure. This compound is part of the spiro family, which is known for its distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dispiro[2.1.3.1]nonane
- Trispiro[2.1.1.3~7~.1~5~.1~3~]dodecane
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one stands out due to its highly strained and complex spirocyclic structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, making it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
596821-70-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
Clé InChI |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)

![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)



![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
